molecular formula C12H20BN3O4S B14835875 2-Amino-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide

2-Amino-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide

Cat. No.: B14835875
M. Wt: 313.19 g/mol
InChI Key: SNDXQDWPBSSDEE-UHFFFAOYSA-N
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Description

2-Amino-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide is an organic compound that features both borate and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide typically involves nucleophilic and amidation reactions. The starting materials often include 2-amino-5-bromopyridine and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction conditions usually require a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate, are commonly used in substitution reactions.

    Solvents: Organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the pyridine ring.

Mechanism of Action

The mechanism of action of 2-Amino-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide involves its interaction with molecular targets through its borate and sulfonamide groups. The borate group can form reversible covalent bonds with diols, making it useful in drug delivery systems. The sulfonamide group can participate in hydrogen bonding and other interactions with biological molecules, potentially inhibiting enzyme activity or binding to specific receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Amino-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide apart from similar compounds is its combination of borate and sulfonamide groups, which provides unique reactivity and potential applications. The presence of these functional groups allows for versatile chemical transformations and interactions with biological molecules, making it a valuable compound in various research fields.

Properties

Molecular Formula

C12H20BN3O4S

Molecular Weight

313.19 g/mol

IUPAC Name

2-amino-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide

InChI

InChI=1S/C12H20BN3O4S/c1-11(2)12(3,4)20-13(19-11)8-6-9(10(14)16-7-8)21(17,18)15-5/h6-7,15H,1-5H3,(H2,14,16)

InChI Key

SNDXQDWPBSSDEE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)S(=O)(=O)NC

Origin of Product

United States

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